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Compound of Interest

Compound Name: DIASPORE

Cat. No.: B1175340

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of
diaspore (a-AlO(OH)), a mineral of significant interest in various scientific and industrial fields.
Understanding the precise atomic arrangement of diaspore is fundamental to elucidating its
physical and chemical properties, which in turn can inform its application in areas ranging from
materials science to geochemistry. This document details the crystallographic parameters,
atomic coordinates, and key bonding characteristics of diaspore, and outlines the experimental
methodology used for its structural determination.

Crystallographic Data of Diaspore

The crystal structure of diaspore has been meticulously determined using single-crystal X-ray
diffraction techniques.[1][2] It crystallizes in the orthorhombic system, belonging to the space
group Pbnm.[1] This structural framework is characterized by a hexagonal close-packed array
of oxygen atoms with aluminum ions occupying the octahedral interstices. The key
crystallographic data, based on the refinement by Hill (1979), are summarized in the table
below.[1][2]
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Parameter Value
Crystal System Orthorhombic
Space Group Pbnm

Unit Cell Parameters

a 4.4007 A
b 9.4253 A
C 2.8452 A
Volume 117.9 As
Z (Formula units/cell) 4

Atomic Coordinates and Selected Interatomic
Distances

The precise positions of the aluminum, oxygen, and hydrogen atoms within the diaspore unit
cell are crucial for understanding its bonding environment. The fractional atomic coordinates
are presented below, providing a quantitative description of the crystal lattice.

Wyckoff

Atom Position X y z

Al 4c 0.0455 0.1437 0.25
o1 4c -0.2856 -0.1953 0.25
02 4c 0.2011 0.0146 0.25
H 4c 0.289 0.091 0.25

From these atomic positions, key interatomic distances can be calculated, offering insights into
the chemical bonding within the diaspore structure. The aluminum atoms are octahedrally
coordinated by oxygen atoms, forming AlOs polyhedra. These octahedra share edges to form
double chains running parallel to the c-axis.
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Bond Distance (A)
Al-O1 1.851

Al-O1' 1.978

Al-O2 1.854

Al-02' 1.981

O-H 0.89

O-H...O 2.65

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the crystal structure of diaspore is achieved through a meticulous
experimental workflow involving single-crystal X-ray diffraction. This powerful analytical
technique allows for the precise measurement of the diffraction pattern produced when X-rays
interact with a crystalline material, from which the atomic structure can be deduced.

A typical experimental protocol for the crystal structure analysis of a mineral like diaspore

involves the following key steps:

e Crystal Selection and Mounting: A high-quality, single crystal of diaspore, free from
significant defects or twinning, is carefully selected under a microscope. The crystal is then
mounted on a goniometer head, often using a suitable adhesive or a cryo-loop, which allows
for precise orientation in the X-ray beam.

» Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.
Monochromatic X-ray radiation is directed at the crystal, and as the crystal is rotated, a
series of diffraction images are collected by a detector. The angles and intensities of the
diffracted X-ray beams are recorded. For minerals, synchrotron X-ray sources are often
employed to achieve higher resolution and intensity, enabling the study of smaller crystals or

more complex structures.
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» Data Reduction: The raw diffraction data are processed to correct for various experimental
factors, including background scattering, absorption effects, and Lorentz and polarization
factors. The intensities of the individual reflections are integrated, and a unique set of

structure factors is obtained.

» Structure Solution: The processed data are used to solve the crystal structure. For a known
material like diaspore, the previously determined structure can be used as a starting model.
For unknown structures, methods such as the Patterson function or direct methods are
employed to determine the initial positions of the atoms in the unit cell.

» Structure Refinement: The initial atomic model is refined against the experimental diffraction
data using a least-squares method. In this iterative process, the atomic coordinates, thermal
displacement parameters, and other structural parameters are adjusted to minimize the
difference between the observed and calculated structure factors. The quality of the
refinement is assessed using various crystallographic R-factors.

Logical Workflow for Crystal Structure Analysis

The logical progression from a mineral sample to a refined crystal structure is a systematic
process. The following diagram, generated using the DOT language, illustrates the key stages

of this workflow.
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Logical workflow of a typical crystal structure analysis.
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This technical guide provides a foundational understanding of the crystal structure of diaspore
and the experimental techniques employed in its analysis. The detailed crystallographic data
and methodologies presented herein serve as a valuable resource for researchers and
professionals engaged in materials science, chemistry, and drug development, facilitating
further exploration and application of this important mineral.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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